

# Application Note & Protocol: Preparation of Pancreatin Solutions for In Vitro Digestion Models

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## Compound of Interest

Compound Name: **Pancreatin**

Cat. No.: **B1164899**

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Audience: Researchers, scientists, and drug development professionals.

**Introduction:** In vitro digestion models are critical tools for evaluating the bioaccessibility and bioavailability of nutrients, food components, and orally administered pharmaceuticals. A key component of simulating the intestinal phase of digestion is the use of **pancreatin**, a mixture of digestive enzymes, principally amylase, lipase, and protease, obtained from the pancreas of porcine or bovine sources.<sup>[1][2]</sup> The preparation of the **pancreatin** solution is a critical step that directly influences the outcome and reproducibility of these models. This document provides detailed protocols for preparing **pancreatin** solutions based on established pharmacopeial standards and international consensus methods, ensuring accurate and reliable simulation of intestinal conditions.

## Key Reagents and Materials

- **Pancreatin** Powder: Porcine or bovine origin. Activity levels vary (e.g., 1x, 4x, 8x USP specifications). The choice of **pancreatin** activity can significantly impact digestion kinetics. <sup>[3]</sup> According to the USP, 1x **pancreatin** contains not less than 25 USP Units of amylase activity, 2.0 USP Units of lipase activity, and 25 USP Units of protease activity per milligram. <sup>[1]</sup>
- Buffer Salts: Potassium phosphate monobasic ( $\text{KH}_2\text{PO}_4$ ), Sodium hydroxide ( $\text{NaOH}$ ), Sodium chloride ( $\text{NaCl}$ ), Potassium chloride ( $\text{KCl}$ ), Calcium chloride dihydrate ( $\text{CaCl}_2(\text{H}_2\text{O})_2$ ).

- Bile Extract/Salts: Porcine or bovine bile extract, or specific bile salts like sodium taurocholate and sodium glycodeoxycholate.
- Purified Water: Deionized or distilled water.
- Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 1 M, 6 M) for pH adjustment.

## Equipment

- Analytical balance
- pH meter, calibrated
- Magnetic stirrer and stir bars
- Volumetric flasks and graduated cylinders
- Thermostatically controlled water bath or incubator (set to 37°C)
- Mortar and pestle (for trituration)[[1](#)]
- Centrifuge (for specific protocols)[[4](#)]

## Experimental Protocols

Three common protocols for preparing **pancreatin** solutions are detailed below. The choice of method depends on the specific application, whether for pharmacopeial dissolution testing, standardized food digestion studies, or lipid formulation analysis.

### Protocol 1: USP Simulated Intestinal Fluid (SIF) with Pancreatin

This method is standard for pharmaceutical dissolution testing.[[5](#)][[6](#)]

- Prepare Phosphate Buffer Solution (pH 6.8):
  - Dissolve 6.8 g of monobasic potassium phosphate ( $\text{KH}_2\text{PO}_4$ ) in 250 mL of purified water.

- Add 77 mL of 0.2 M sodium hydroxide (NaOH) and 500 mL of purified water.
- Adjust the pH of the solution to  $6.8 \pm 0.1$  with either 0.2 M NaOH or 0.2 M HCl.
- Dilute with purified water to a final volume of 1000 mL.
- Prepare **Pancreatin** Solution (Simulated Intestinal Fluid, TS):
  - Accurately weigh 10.0 g of **pancreatin** powder (1x USP specification is typically used, which equates to 1% w/v).[3]
  - Transfer the powder to a beaker containing 1000 mL of the prepared pH 6.8 phosphate buffer.
  - Stir gently with a magnetic stirrer until the **pancreatin** is evenly suspended. Note that complete dissolution may not occur, and a hazy suspension is typical.[7]
  - This solution should be freshly prepared and used on the day of the experiment.[1]
  - Warm the solution to 37°C before initiating the digestion experiment.

## Protocol 2: INFOGEST Standardized Static In Vitro Digestion Method

This internationally harmonized protocol is widely used in food science to ensure comparability of data between laboratories.[8][9]

- Prepare Simulated Intestinal Fluid (SIF) Electrolyte Stock Solution (1.25x concentrate):
  - For a final volume of 500 mL, dissolve the salts listed in Table 1 (below) in ~400 mL of purified water.
  - Stir until fully dissolved, then make up to a final volume of 500 mL. This stock solution can be stored at -20°C.[8]
- Prepare **Pancreatin** Solution for Intestinal Phase:

- The INFOGEST method defines enzyme concentration based on activity in the final digestion mixture. The target trypsin activity is 100 U/mL in the final intestinal chyme.[8]
- Prepare a **pancreatin** solution with a trypsin activity of 800 U/mL, using the SIF electrolyte stock solution as the diluent. The amount of **pancreatin** powder required will depend on the specific activity of the lot, which must be determined beforehand (see Section 4.0).
- Example Calculation: If your **pancreatin** has a trypsin activity of 5 U/mg, you would need 160 mg of **pancreatin** per mL of SIF stock solution ( $800 \text{ U/mL} / 5 \text{ U/mg} = 160 \text{ mg/mL}$ ).
- Dissolve the calculated amount of **pancreatin** in the required volume of SIF electrolyte stock solution. This should be done fresh before use.

- Prepare Final Intestinal Digestion Mixture (Example):
  - Mix 20 mL of gastric chyme from the previous digestion step with:
    - 11 mL of SIF electrolyte stock solution.
    - 5.0 mL of the prepared **pancreatin** solution (800 U/mL).
    - 2.5 mL of fresh bile extract (target of 10 mM in final mixture).
    - 40  $\mu\text{L}$  of 0.3 M  $\text{CaCl}_2(\text{H}_2\text{O})_2$ .
    - 1.31 mL of purified water.
  - Adjust the pH to 7.0 with 1 M NaOH.
  - Incubate at 37°C with continuous mixing for 2 hours.[8][10]

## Protocol 3: Pancreatin Preparation for In Vitro Lipolysis

This protocol is tailored for studying the digestion of lipid-based drug delivery systems, where lipase activity is paramount.

- Prepare Digestion Buffer: This buffer typically contains bile salts and phospholipids to mimic the intestinal environment for lipid emulsification. A common buffer is 50 mM Tris-maleate,

150 mM NaCl, 5 mM CaCl<sub>2</sub>, pH 6.5.

- Prepare **Pancreatin** Suspension:
  - Suspend 1.0 g of **pancreatin** powder in 5 mL of the digestion buffer (without bile salt and phospholipid).[4]
  - Adjust the pH to ~6.5 with 5 M NaOH.[4]
  - To ensure only the soluble enzymes are used and to remove insoluble parts, centrifuge the suspension (e.g., 4,500 rpm for 7 minutes at 4°C).[4]
  - Use the resulting supernatant, which contains the active lipase, for the digestion experiment.[4]
  - The activity of the supernatant should be determined to ensure a consistent lipase activity (e.g., 600 USP U/mL) in the final digestion vessel.[4]

## Methodologies for Key Enzyme Assays

It is crucial to determine the activity of the **pancreatin** lot being used, as this can vary significantly between suppliers and batches.

- Protease Activity: Typically measured using a casein substrate. **Pancreatin** hydrolyzes casein, and the amount of non-precipitated peptides is quantified by measuring absorbance at 280 nm, often compared to a tyrosine standard.[1] One USP Unit of protease activity liberates peptides equivalent to 15 nmol of tyrosine per minute at pH 7.5 and 37°C.[1]
- Lipase Activity: Often determined using a pH-stat titration method.[11] An olive oil emulsion or tributyrin is used as a substrate. The lipase hydrolyzes triglycerides, releasing free fatty acids. The rate of NaOH addition required to maintain a constant pH (e.g., pH 9.0) is proportional to the lipase activity.[1][11] One USP Unit of lipase activity liberates 1.0 µEq of acid per minute at pH 9.0 and 37°C.[1]
- Amylase Activity: Measured by the rate of starch hydrolysis. The reaction is stopped, and the quantity of reducing sugars (like maltose) produced is measured, often using a colorimetric

reaction with 3,5-dinitrosalicylic acid (DNS).<sup>[11]</sup> One USP Unit of amylase activity hydrolyzes 0.16 µEq of glycosidic linkages per minute under the assay conditions.<sup>[1]</sup>

## Data Presentation: Summary Tables

Table 1: Composition of Simulated Intestinal Fluid (SIF) Electrolyte Stock Solutions

Component	USP SIF (per 1000 mL) <sup>[1]</sup>	INFOGEST SIF Stock (1.25x, per 500 mL) <sup>[8]</sup>
KH <sub>2</sub> PO <sub>4</sub>	<b>6.8 g</b>	-
NaOH	~1.54 g (to pH 6.8)	-
KCl	-	1.89 g
NaCl	-	13.35 g
NaHCO <sub>3</sub>	-	5.31 g
KH <sub>2</sub> PO <sub>4</sub>	-	0.27 g
MgCl <sub>2</sub> (H <sub>2</sub> O) <sub>6</sub>	-	0.25 g

| Final pH | 6.8 | 7.0 (in final digest) |

Table 2: **Pancreatin** Concentrations and Target Enzyme Activities in Different Models

Parameter	USP SIF Model	INFOGEST Model	In Vitro Lipolysis Model
Pancreatin Conc.	<b>10 g/L (1% w/v)<sup>[3]</sup></b>	Varies based on activity	Varies based on activity
Target Amylase Activity	≥ 25 U/mg of powder	200 U/mL (in final digest)	Not the primary focus
Target Lipase Activity	≥ 2.0 U/mg of powder	2000 U/mL (in final digest)	150 - 900 USP U/mL <sup>[4]</sup>

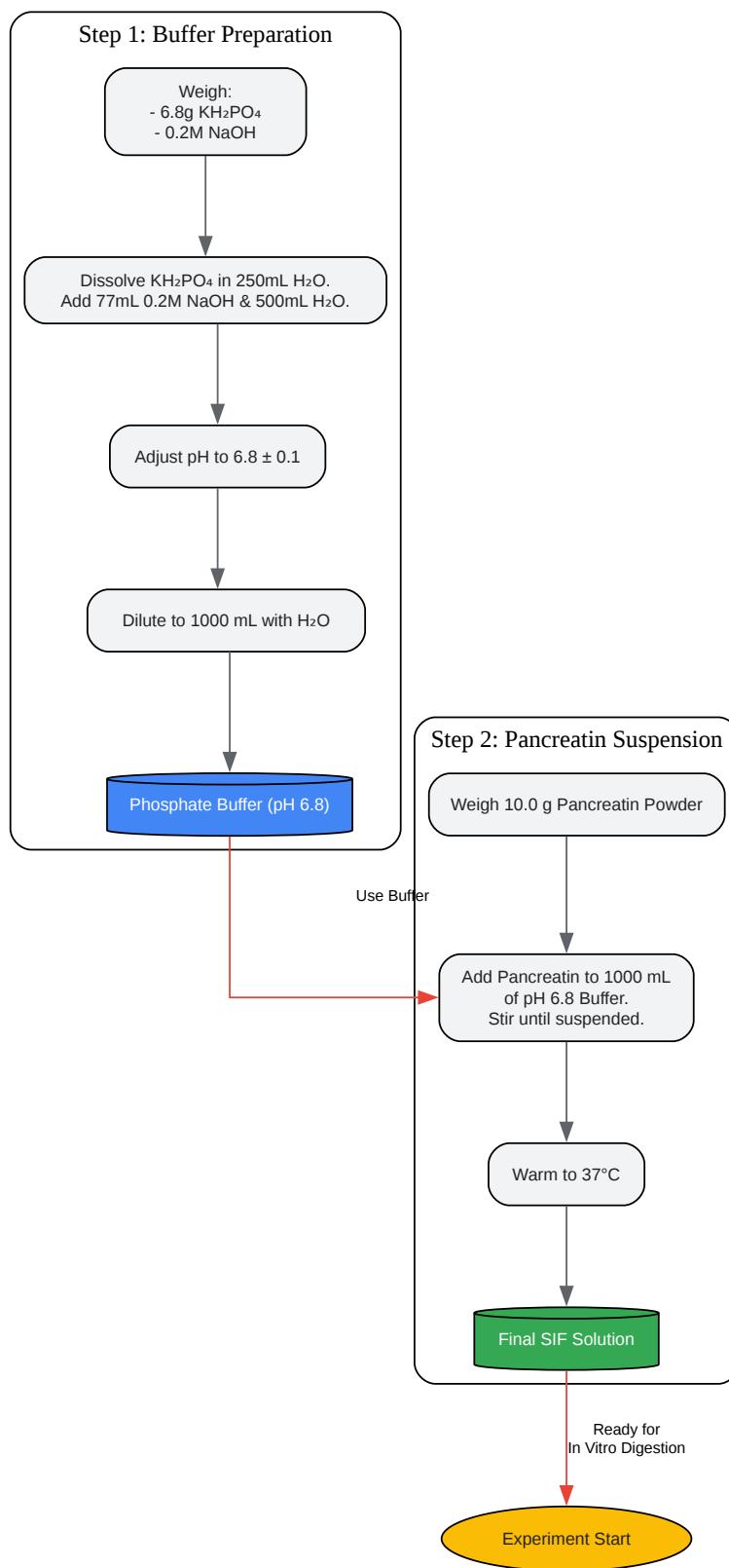
| Target Protease Activity |  $\geq 25$  U/mg of powder | 100 U/mL (Trypsin) (in final digest)[\[8\]](#) | Not the primary focus |

Table 3: Key Experimental Conditions for Intestinal Digestion

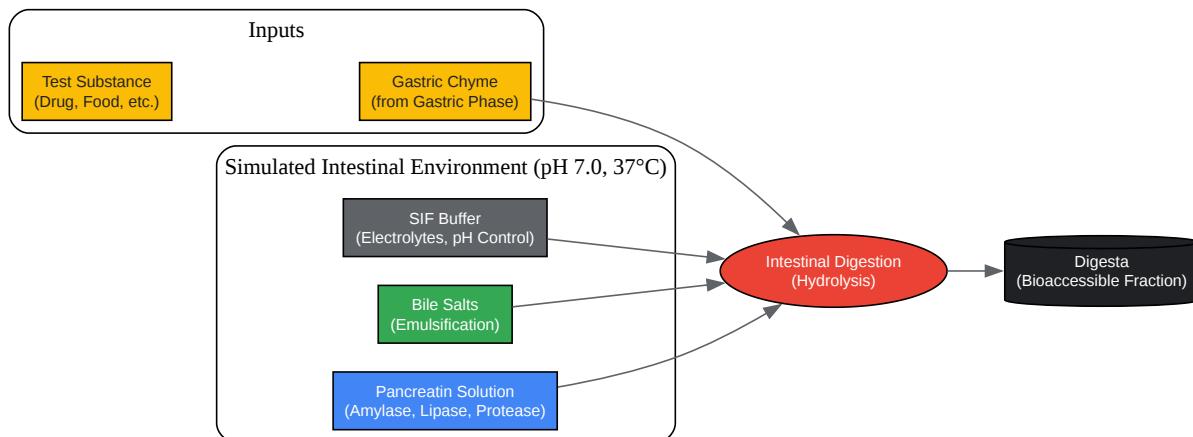
Condition	USP SIF Model	INFOGEST Model	In Vitro Lipolysis Model
pH	<b>6.8</b>	<b>7.0</b>	<b>6.5</b>
Temperature	37°C	37°C	37°C
Incubation Time	Varies by application	120 minutes <a href="#">[8]</a> <a href="#">[10]</a>	30 - 120 minutes

| Key Co-factors | None specified | Bile (10 mM), CaCl<sub>2</sub> (0.3 mM)[\[8\]](#) | Bile salts, Phospholipids, CaCl<sub>2</sub> |

## Mandatory Visualizations

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Caption: Workflow for Preparing USP Simulated Intestinal Fluid (SIF) with **Pancreatin**.



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Caption: Components of a Simulated Intestinal In Vitro Digestion Model.

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